molecular formula C22H35N5O2 B14615147 [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-18-2

[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile

Cat. No.: B14615147
CAS No.: 60717-18-2
M. Wt: 401.5 g/mol
InChI Key: VLTKFBAMRRKWLE-UHFFFAOYSA-N
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Description

[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of two octyloxy groups attached to a triazine ring, along with a propanedinitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile typically involves the reaction of 4,6-dichloro-1,3,5-triazine with octanol in the presence of a base, followed by the introduction of the propanedinitrile group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the octyloxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific biological pathways, offering new avenues for drug development.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals, coatings, and polymers. Its stability and reactivity make it suitable for various applications, including UV stabilizers and antioxidants.

Mechanism of Action

The mechanism of action of [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The compound may also inhibit or activate certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy)phenol
  • Bis(1-octyloxy-2,2,6,6-tetramethyl-4-piperidyl)sebacate

Uniqueness

Compared to similar compounds, [4,6-Bis(octyloxy)-1,3,5-triazin-2-yl]propanedinitrile stands out due to its unique combination of octyloxy and propanedinitrile groups. This structural arrangement imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

60717-18-2

Molecular Formula

C22H35N5O2

Molecular Weight

401.5 g/mol

IUPAC Name

2-(4,6-dioctoxy-1,3,5-triazin-2-yl)propanedinitrile

InChI

InChI=1S/C22H35N5O2/c1-3-5-7-9-11-13-15-28-21-25-20(19(17-23)18-24)26-22(27-21)29-16-14-12-10-8-6-4-2/h19H,3-16H2,1-2H3

InChI Key

VLTKFBAMRRKWLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=NC(=NC(=N1)C(C#N)C#N)OCCCCCCCC

Origin of Product

United States

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